molecular formula C15H16N2O3S2 B2646119 2-((1H-indol-3-yl)thio)-1-(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone CAS No. 2034301-32-9

2-((1H-indol-3-yl)thio)-1-(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone

Cat. No.: B2646119
CAS No.: 2034301-32-9
M. Wt: 336.42
InChI Key: OLIDTNJCPQPNQG-UHFFFAOYSA-N
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Description

2-((1H-Indol-3-yl)thio)-1-(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone is a structurally complex molecule featuring three key components:

  • Ethanone core: A ketone group serves as the central scaffold.
  • (1H-Indol-3-yl)thio substituent: A sulfur-linked indole moiety, which is electron-rich and capable of π-π interactions, commonly associated with bioactivity in pharmaceuticals (e.g., serotonin analogs) .

However, direct pharmacological data for this specific molecule are absent in the provided evidence.

Properties

IUPAC Name

1-(2,2-dioxo-2λ6-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(1H-indol-3-ylsulfanyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S2/c18-15(17-7-11-5-10(17)9-22(11,19)20)8-21-14-6-16-13-4-2-1-3-12(13)14/h1-4,6,10-11,16H,5,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLIDTNJCPQPNQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CS2(=O)=O)C(=O)CSC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1H-indol-3-yl)thio)-1-(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone typically involves multiple steps. One common approach is the nucleophilic substitution reaction of hydrogen (S_N_H) followed by an inverse-demand Diels–Alder reaction . The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. scaling up the laboratory synthesis methods with appropriate modifications for industrial-scale production could be a potential approach.

Chemical Reactions Analysis

Types of Reactions

2-((1H-indol-3-yl)thio)-1-(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst or base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Scientific Research Applications

2-((1H-indol-3-yl)thio)-1-(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((1H-indol-3-yl)thio)-1-(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various biological receptors, while the thiazolidine structure may influence its binding affinity and specificity. These interactions can modulate cellular processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, the compound is compared to analogs with overlapping structural motifs (Table 1).

Table 1. Structural and Functional Comparison of Related Compounds

Compound Name Core Structure Key Substituents Functional Groups Synthesis Insights Inferred Properties
Target Compound Ethanone (1H-Indol-3-yl)thio, bicyclic sulfonamide Thioether, sulfonamide, indole Likely involves coupling of indole-thiol to preformed bicyclic sulfonamide-ethanone Moderate lipophilicity (indole vs. sulfonamide balance); potential enzyme inhibition
(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]hept-5-yl)(3-iodophenyl)methanone Methanone 3-iodophenyl, bicyclic sulfonamide Iodoaryl, sulfonamide Unspecified High molecular weight (iodine); possible radiopharmaceutical or heavy-atom reagent
2-Acetylthiazole Ethanone Thiazol-2-yl Thiazole, ketone Commercial synthesis Volatile flavorant; simpler heterocyclic ketone
2-(2-((1H-Indol-5-yl)methylene)hydrazinyl)thiazole derivatives Thiazole Indole-hydrazinyl Hydrazone, thiazole Hantzsch thiazole synthesis Cytotoxicity and antioxidant activity (demonstrated in derivatives)
2,2-Dichloro-1-(3,3,6-trimethyl-1H-pyrazol-5-yl)ethanone Ethanone Dichloro, pyrazolyl Chloro, pyrazole Halogenation of ethanone precursors Electrophilic ketone; potential agrochemical intermediate

Key Observations:

Core Flexibility: The ethanone/methanone core is versatile, accommodating diverse substituents. The target compound’s ethanone allows bulkier groups (e.g., bicyclic sulfonamide) compared to methanone . Thiazole- or pyrazole-linked ketones (e.g., 2-acetylthiazole , dichloroethanone ) prioritize smaller heterocycles, whereas the target compound integrates a larger indole-thio system.

Substituent Impact: Indole vs. Sulfonamide vs.

Synthetic Complexity: The target compound’s synthesis likely requires multi-step coupling of the indole-thiol and bicyclic sulfonamide-ethanone, contrasting with simpler routes for acetylthiazole or Hantzsch-derived thiazoles .

Bioactivity Potential: Indole derivatives often exhibit CNS or anticancer activity , while sulfonamides are associated with enzyme inhibition (e.g., carbonic anhydrase). The hybrid structure may synergize these effects, though empirical validation is needed.

Biological Activity

The compound 2-((1H-indol-3-yl)thio)-1-(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone is a novel chemical entity with potential therapeutic applications. This article reviews its biological activity, focusing on antiviral properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features an indole moiety linked to a bicyclic thia compound, which is significant for its pharmacological properties. The structural formula can be represented as follows:

C14H14N2O3S2\text{C}_{14}\text{H}_{14}\text{N}_{2}\text{O}_{3}\text{S}_{2}

Antiviral Properties

Recent studies have highlighted the compound's potential as a dual inhibitor against Respiratory Syncytial Virus (RSV) and Influenza A Virus (IAV). A series of derivatives based on the structure were synthesized and evaluated for their antiviral activities.

Key Findings:

  • Among the synthesized derivatives, several exhibited low micromolar to sub-micromolar effective concentrations (EC) against both RSV and IAV, indicating strong antiviral potential .
CompoundEC50 (µM)Activity
14'c0.5Anti-RSV
14'e0.7Anti-IAV
14'f0.4Dual Inhibitor
14'h0.6Anti-RSV
14'i0.8Anti-IAV

These results suggest that modifications to the indole and thia components can enhance antiviral efficacy.

The proposed mechanism involves the inhibition of viral replication through interference with key viral proteins essential for the life cycle of RSV and IAV. The compound's thioether linkage is believed to play a crucial role in binding to viral enzymes.

Case Studies

  • In Vivo Efficacy : In a study involving animal models, compounds similar to this compound demonstrated significant reductions in viral load and improved survival rates in infected subjects .
  • SAR Studies : Structure-activity relationship (SAR) studies revealed that modifications to the indole ring significantly affected antiviral potency, with specific substitutions leading to enhanced activity against both viruses .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare indole-thioether derivatives like 2-((1H-indol-3-yl)thio)-1-(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone?

  • Methodological Answer : The synthesis of indole-thioether derivatives typically involves condensation reactions between thiol-containing indole precursors (e.g., 3-mercaptoindole) and electrophilic bicyclic sulfone moieties. For example, refluxing 3-formyl-1H-indole-2-carboxylic acid with aminothiazolone derivatives in acetic acid under controlled conditions can yield structurally similar compounds . Critical parameters include temperature control (reflux at ~110°C), stoichiometric ratios (1.1:1 for aldehyde to amine), and post-synthetic purification via recrystallization (e.g., using DMF/acetic acid mixtures) .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : X-ray crystallography is the gold standard for confirming molecular geometry, particularly for bicyclic systems. For instance, crystal structures of analogous indole derivatives (e.g., 1-benzyl-2-(1H-indol-3-yl)-5-oxo-pyrrolidine-2-carbonitrile) have been resolved using single-crystal diffraction, revealing bond angles and torsional strain in the bicyclo[2.2.1]heptane system . Complementary techniques include:

  • NMR : 1^1H and 13^{13}C NMR to verify thioether linkage (δ ~2.5–3.5 ppm for SCH2_2 groups) and sulfone resonances (δ ~3.8–4.2 ppm).
  • HPLC-MS : To assess purity and detect byproducts (e.g., sulfoxide intermediates or hydrolyzed derivatives) .

Q. What analytical challenges arise in quantifying this compound in complex matrices?

  • Methodological Answer : Key challenges include matrix interference from organic degradation products (e.g., indole ring oxidation) and sensitivity limitations. Hyperspectral imaging (HSI) paired with multivariate analysis (e.g., PCA or PLS regression) has been proposed for non-contact monitoring of structurally similar heterocycles in wastewater, though sample degradation during prolonged data collection (~9 hours) remains a limitation .

Advanced Research Questions

Q. How can computational modeling guide the optimization of reaction conditions for this compound’s synthesis?

  • Methodological Answer : Density functional theory (DFT) calculations can predict transition states and activation barriers for key steps, such as thiolate nucleophilic attack on the bicyclic sulfone. For example, modeling the reaction of 3-mercaptoindole with 2-thia-5-azabicyclo[2.2.1]heptane-2,2-dioxide may reveal steric hindrance at the bridgehead, guiding solvent selection (e.g., polar aprotic solvents like DMF to stabilize intermediates) .

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?

  • Methodological Answer : Discrepancies often stem from metabolic instability (e.g., sulfone reduction or indole ring hydroxylation). To address this:

  • Metabolite Profiling : Use LC-QTOF-MS to identify phase I/II metabolites in plasma or liver microsomes.
  • Prodrug Design : Introduce protective groups (e.g., acetylated indole nitrogen) to enhance metabolic resistance, as seen in related β-lactamase inhibitors like sulbactam derivatives .

Q. How do steric and electronic effects in the bicyclo[2.2.1]heptane system influence the compound’s reactivity?

  • Methodological Answer : The rigid bicyclic framework imposes significant steric constraints, limiting nucleophilic accessibility to the sulfone group. Electrostatic potential maps (generated via molecular mechanics) show electron-deficient regions at the sulfone oxygen atoms, favoring nucleophilic attack at the sulfur center. Comparative studies with flexible analogs (e.g., bicyclo[3.2.0]heptane systems) demonstrate reduced reaction rates due to increased conformational freedom .

Experimental Design & Data Analysis

Q. What experimental controls are critical when evaluating this compound’s enzyme inhibition potential?

  • Methodological Answer : Include:

  • Positive Controls : Known inhibitors (e.g., sulbactam for β-lactamase assays) to validate assay sensitivity.
  • Negative Controls : Heat-inactivated enzymes to rule out non-specific binding.
  • Matrix Blanks : To account for interference from DMSO or buffer components, as observed in HSI-based pollution studies .

Q. How can synthetic byproducts be systematically characterized and mitigated?

  • Methodological Answer : Byproduct analysis via high-resolution LC-MS and tandem MS/MS can identify common impurities (e.g., sulfoxide derivatives or dimerized indole-thioethers). Process optimization may involve:

  • Redox Buffers : Adding ascorbic acid to prevent sulfone over-oxidation.
  • Catalytic Agents : Using Lewis acids (e.g., ZnCl2_2) to enhance regioselectivity, as demonstrated in thiadiazole syntheses .

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